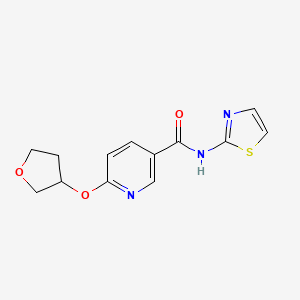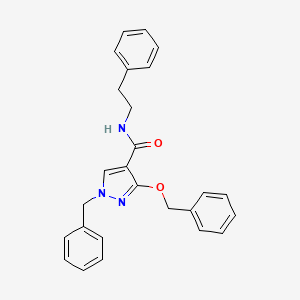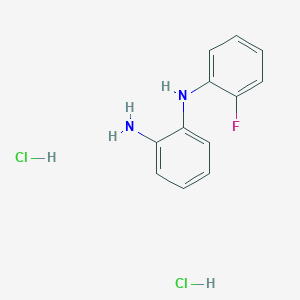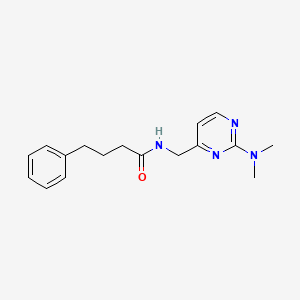
6-((tetrahydrofuran-3-yl)oxy)-N-(thiazol-2-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((tetrahydrofuran-3-yl)oxy)-N-(thiazol-2-yl)nicotinamide is a useful research compound. Its molecular formula is C13H13N3O3S and its molecular weight is 291.33. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Activity The research surrounding compounds related to 6-((tetrahydrofuran-3-yl)oxy)-N-(thiazol-2-yl)nicotinamide focuses on their synthesis and potential biological activities. For example, the synthesis of new 4-thiazolidinones of nicotinic acid, which includes similar compounds, demonstrates a methodological approach to generating compounds with possible antimicrobial properties. These compounds have shown significant activity against a range of bacterial and fungal species, highlighting their potential in antimicrobial drug development (Patel & Shaikh, 2010).
Structural Characterization and Biological Implications Nicotinamides, including those structurally related to this compound, are explored for their diverse biological applications. The structural characterization of these compounds aids in understanding their biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties. For instance, the detailed structural analysis of 2-nicotinamido-1,3,4-thiadiazole offers insights into its potential as an aquaporin inhibitor, showcasing the importance of chemical structure in biological function and therapeutic applications (Burnett, Johnston, & Green, 2015).
Inhibition and Antileukemic Activity The investigation into nicotinamide and related compounds, including their effects on antileukemic activity, provides a foundation for understanding how these compounds can be used in cancer therapy. Research demonstrates that nicotinamide and its analogs can influence the activity of compounds against leukemia, indicating their potential role in developing new anticancer strategies (Oettgen, Reppert, Coley, & Burchenal, 1960).
Therapeutic and Clinical Care Potential Nicotinamide plays a crucial role in cellular energy metabolism and influences various cellular processes, including oxidative stress and inflammation. Its cytoprotective properties make it a candidate for addressing immune system dysfunction, diabetes, and aging-related diseases. The exploration of nicotinamide in clinical care underscores its potential in treating a wide range of disease conditions, emphasizing the need for further research into its mechanisms and therapeutic applications (Maiese, Zhong, Hou, & Shang, 2009).
Propiedades
IUPAC Name |
6-(oxolan-3-yloxy)-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-12(16-13-14-4-6-20-13)9-1-2-11(15-7-9)19-10-3-5-18-8-10/h1-2,4,6-7,10H,3,5,8H2,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJUUXRSRLJMON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2661491.png)


![(1R,4S,7R,8S)-7-[(2E,4E)-hexa-2,4-dienoyl]-3-hydroxy-8-[(2S)-3-hydroxy-2,4-dimethyl-5-oxo-2,5-dihydrofuran-2-yl]-5-[(2E,4E)-1-hydroxyhexa-2,4-dien-1-ylidene]-1,3-dimethylbicyclo[2.2.2]octane-2,6-dione](/img/structure/B2661498.png)



![Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium](/img/no-structure.png)

![(2Z)-6,8-dibromo-2-[(2-fluoro-5-nitrophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2661509.png)


![(5Z)-1-butyl-4-methyl-2,6-dioxo-5-({[4-(propan-2-yl)phenyl]amino}methylidene)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2661512.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-fluorophenoxy)acetamide](/img/structure/B2661513.png)
